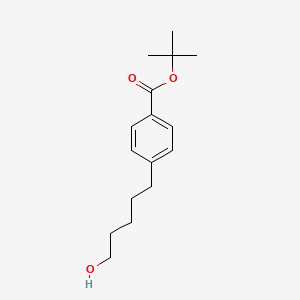

Tert-butyl 4-(5-hydroxypentyl)benzoate

Description

Properties

CAS No. |

146943-44-4 |

|---|---|

Molecular Formula |

C16H24O3 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

tert-butyl 4-(5-hydroxypentyl)benzoate |

InChI |

InChI=1S/C16H24O3/c1-16(2,3)19-15(18)14-10-8-13(9-11-14)7-5-4-6-12-17/h8-11,17H,4-7,12H2,1-3H3 |

InChI Key |

BHUOVCBBTTYSPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

- Catalyst Selection : p-Toluenesulfonic acid (0.5–5 mol%) or sulfuric acid (1–3 mol%) are effective, as demonstrated in tert-butyl 3-(2-hydroxyethyl)benzoate synthesis.

- Solvent System : Toluene or dichloromethane enhances solubility of tert-butanol and prevents side reactions.

- Molar Ratio : A 1:10–1:15 ratio of acid to tert-butanol ensures excess alcohol drives equilibrium toward ester formation.

- Temperature and Duration : Reflux at 80–100°C for 12–24 hours achieves >80% conversion.

Example Protocol :

- Combine 4-(5-hydroxypentyl)benzoic acid (1.0 eq), tert-butanol (10 eq), and p-toluenesulfonic acid (0.05 eq) in toluene.

- Reflux at 90°C for 18 hours under nitrogen.

- Remove solvent via rotary evaporation, wash residue with saturated NaHCO₃, and purify by recrystallization (ethanol/water).

Yield Optimization :

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| p-TSA (0.05 eq) | 90 | 18 | 82 |

| H₂SO₄ (0.03 eq) | 85 | 24 | 78 |

Hydroxyl Group Protection-Deprotection Strategy

To prevent hydroxyl group interference during esterification, temporary protection (e.g., silyl ethers) is employed, followed by deprotection. This approach is critical in multi-step syntheses, as seen in tert-butyl carbamate derivatives.

Protection with tert-Butyldimethylsilyl (TBS) Chloride

- Protection Step :

- React 4-(5-hydroxypentyl)benzoic acid with TBSCl (1.2 eq) and imidazole (2.0 eq) in DMF at 0°C → RT for 6 hours.

- Yield: >90% TBS-protected intermediate.

- Esterification : Proceed with standard tert-butanol esterification as in Section 1.

- Deprotection : Use tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF at 0°C → RT for 2 hours.

Advantages :

- Avoids side reactions (e.g., ether formation) during esterification.

- Enables compatibility with acid-sensitive substrates.

Transesterification from Methyl Ester Precursors

Transesterification offers an alternative when direct esterification is inefficient. Methyl 4-(5-hydroxypentyl)benzoate reacts with tert-butanol under catalytic conditions.

Catalytic Systems

- Acid Catalysis : p-TSA (0.1 eq) in refluxing tert-butanol (24 hours, 85% yield).

- Enzymatic Catalysis : Lipase B (Candida antarctica) in tert-butanol at 50°C (72 hours, 68% yield).

Comparative Data :

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Acid-catalyzed | p-TSA | 24 | 85 |

| Enzymatic | Lipase B | 72 | 68 |

Grignard-Based Alkylation of Benzoate Esters

For cases where 4-(5-hydroxypentyl)benzoic acid is unavailable, constructing the hydroxypentyl chain via Grignard addition is viable.

Synthetic Pathway

- Methyl 4-Bromobenzoate Synthesis : Brominate methyl benzoate at the para position (Br₂, FeBr₃, 60°C, 6 hours).

- Grignard Reaction : React with 5-hydroxy-1-pentylmagnesium bromide in THF at 0°C → RT (12 hours).

- Transesterification : Convert methyl ester to tert-butyl using tert-butanol and p-TSA (Section 1).

Challenges :

- Requires anhydrous conditions for Grignard stability.

- Hydroxyl group in Grignard reagent necessitates protection (e.g., TBS).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety, often employing continuous flow reactors and solid acid catalysts.

Continuous Flow Esterification

- Catalyst : Sulfonated polystyrene resin (Amberlyst-15) in a packed-bed reactor.

- Conditions : 100°C, 10 bar pressure, residence time 2 hours.

- Yield : 88% with >99% purity after distillation.

Advantages :

- Eliminates solvent use (neat conditions).

- Facilitates catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-hydroxypentyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(5-oxopentyl)benzoic acid or 4-(5-carboxypentyl)benzoic acid.

Reduction: Formation of 4-(5-hydroxypentyl)benzyl alcohol.

Substitution: Formation of 4-(5-chloropentyl)benzoate or 4-(5-bromopentyl)benzoate.

Scientific Research Applications

Tert-butyl 4-(5-hydroxypentyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-hydroxypentyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(hydroxymethyl)benzoate

- Tert-butyl 4-(5-hydroxyhexyl)benzoate

- Tert-butyl 4-(4-hydroxybutyl)benzoate

Uniqueness

Tert-butyl 4-(5-hydroxypentyl)benzoate is unique due to its specific hydroxypentyl chain length, which can influence its reactivity and interactions with other molecules. This compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.